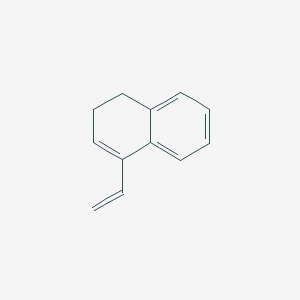
2H-Indazole, 2,5,6-trinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Indazole, 2,5,6-trinitro-: is a nitrogen-containing heterocyclic compound with three nitro groups attached to the indazole ring Indazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indazole, 2,5,6-trinitro- can be achieved through various methods. One common approach involves the nitration of 2H-indazole using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the indazole ring.
Industrial Production Methods: Industrial production of 2H-Indazole, 2,5,6-trinitro- may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2H-Indazole, 2,5,6-trinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and appropriate solvents.
Substitution: Nucleophiles such as amines or thiols, suitable solvents, and sometimes a base to facilitate the reaction.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Major Products Formed:
Reduction: Formation of 2H-Indazole, 2,5,6-triamino-.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2H-Indazole, 2,5,6-trinitro- is used as a building block in the synthesis of more complex organic molecules. Its reactivity due to the presence of nitro groups makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives have shown potential as antimicrobial and anti-inflammatory agents. Research has focused on developing new drugs based on the indazole scaffold for treating various infections and inflammatory conditions .
Medicine: Indazole derivatives, including those with nitro groups, are being investigated for their anticancer properties. The nitro groups can enhance the compound’s ability to interact with biological targets, making it a promising candidate for drug development .
Industry: In the industrial sector, 2H-Indazole, 2,5,6-trinitro- is used in the production of dyes, pigments, and explosives
Mecanismo De Acción
The mechanism of action of 2H-Indazole, 2,5,6-trinitro- and its derivatives involves interactions with various molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. For example, in anticancer applications, the compound may induce oxidative stress and DNA damage in cancer cells, leading to cell death .
Comparación Con Compuestos Similares
- 2H-Indazole, 3-nitro-
- 2H-Indazole, 4-nitro-
- 2H-Indazole, 5-nitro-
Comparison: 2H-Indazole, 2,5,6-trinitro- is unique due to the presence of three nitro groups, which significantly enhances its reactivity compared to mono- or di-nitro indazole derivatives. This increased reactivity makes it more versatile in chemical synthesis and potentially more potent in biological applications .
Propiedades
Número CAS |
59601-94-4 |
|---|---|
Fórmula molecular |
C7H3N5O6 |
Peso molecular |
253.13 g/mol |
Nombre IUPAC |
2,5,6-trinitroindazole |
InChI |
InChI=1S/C7H3N5O6/c13-10(14)6-1-4-3-9(12(17)18)8-5(4)2-7(6)11(15)16/h1-3H |
Clave InChI |
KVUARTNXJNQJKH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC2=NN(C=C21)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14611381.png)
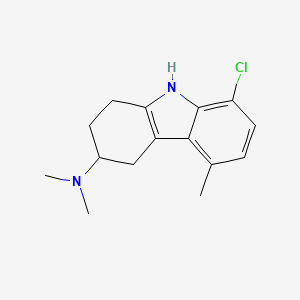
![[Bis(2-chloroethoxy)methyl]benzene](/img/structure/B14611386.png)
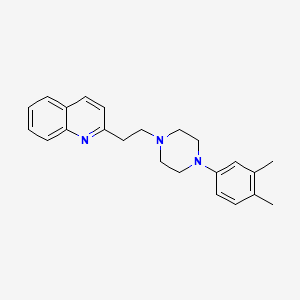
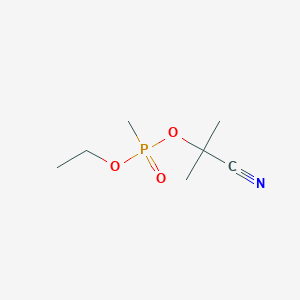
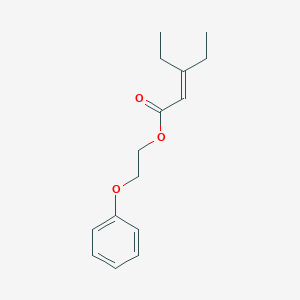
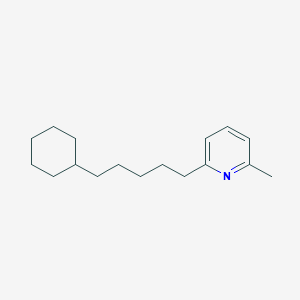
![2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14611424.png)
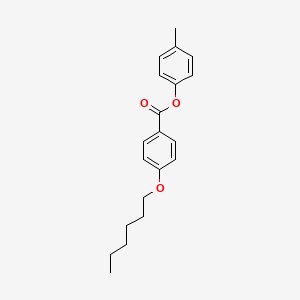
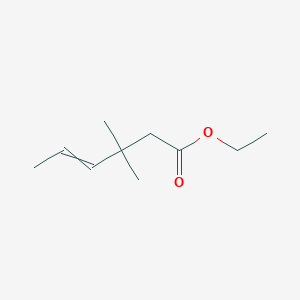
![[1,3]Oxazolo[4,5-c][1,7]naphthyridin-2(3H)-one](/img/structure/B14611436.png)
